Bombinin H4

Beschreibung

Eigenschaften

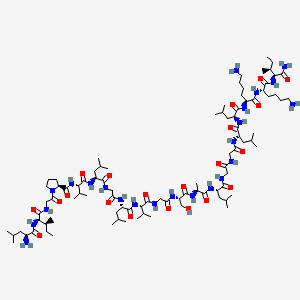

Molekularformel |

C91H165N23O21 |

|---|---|

Molekulargewicht |

1917.4 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C91H165N23O21/c1-22-55(19)75(77(95)121)112-83(127)60(30-25-27-33-93)105-82(126)59(29-24-26-32-92)106-85(129)65(40-52(13)14)108-84(128)63(38-50(9)10)102-69(117)42-96-68(116)41-97-80(124)61(36-48(5)6)107-78(122)57(21)101-87(131)66(46-115)104-71(119)44-99-89(133)73(53(15)16)110-86(130)64(39-51(11)12)103-70(118)43-98-81(125)62(37-49(7)8)109-91(135)74(54(17)18)111-88(132)67-31-28-34-114(67)72(120)45-100-90(134)76(56(20)23-2)113-79(123)58(94)35-47(3)4/h47-67,73-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,124)(H,98,125)(H,99,133)(H,100,134)(H,101,131)(H,102,117)(H,103,118)(H,104,119)(H,105,126)(H,106,129)(H,107,122)(H,108,128)(H,109,135)(H,110,130)(H,111,132)(H,112,127)(H,113,123)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-,76+/m0/s1 |

InChI-Schlüssel |

OTZRUUBAECMRLT-DGBNNWMSSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)N |

Kanonische SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Origin and Core Attributes of Bombinin H4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H4 is a cationic antimicrobial peptide (AMP) of significant interest to the scientific community due to its potent antimicrobial properties. This technical guide provides an in-depth exploration of the origin, biochemical characteristics, and mechanism of action of this compound. Sourced from the skin secretions of amphibians belonging to the Bombina genus, this peptide represents a fascinating example of natural product chemistry with therapeutic potential. This document details the experimental protocols for its isolation and characterization, presents quantitative data on its biological activity, and provides visual representations of its biosynthetic pathway and mode of action.

Origin and Discovery

This compound is a member of the bombinin family of antimicrobial peptides, which are key components of the innate immune system of fire-bellied toads of the genus Bombina. These peptides are stored in granular glands in the skin and are released in response to stress or injury, providing a chemical shield against invading pathogens.

First identified in the skin secretions of the European yellow-bellied toad, Bombina variegata, Bombinin H peptides are distinguished by their hydrophobic and hemolytic properties. Notably, this compound is a diastereomer of another bombinin peptide, Bombinin H2. This structural isomerism arises from a unique post-translational modification event.

Biosynthesis and Post-Translational Modification

This compound is not directly encoded in the genome in its final form. Instead, it is synthesized as part of a larger precursor protein. This precursor typically contains a signal peptide, an acidic pro-region, and the sequences of one or more bombinin peptides, followed by the Bombinin H peptide sequence.

A key feature of this compound is the presence of a D-amino acid at position 2. The genetically encoded L-isoleucine at this position is converted to D-allo-isoleucine by a specific enzyme, a peptidyl-aminoacyl L-D isomerase, after the precursor protein has been translated. This post-translational modification is crucial for the peptide's biological activity and stability.

Physicochemical Properties and Structure

This compound is a 21-amino acid peptide with the following primary sequence:

D-allo-Isoleucyl-Isoleucyl-Glycyl-Prolyl-Valyl-Leucyl-Glycyl-Leucyl-Valyl-Glycyl-Serinyl-Alanyl-Leucyl-Glycyl-Glycyl-Leucyl-Leucyl-Lysyl-Lysyl-Isoleucyl-Glycinamide

Its structure is characterized by a cationic and amphipathic α-helical conformation, which is a common feature of many membrane-active antimicrobial peptides. The presence of the D-amino acid at the N-terminus is thought to enhance its resistance to proteolytic degradation and influence its interaction with microbial membranes.

Biological Activity

This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. It also displays hemolytic activity, a characteristic feature of the Bombinin H family.

Quantitative Data

The biological activity of this compound has been quantified through various assays, with the Minimum Inhibitory Concentration (MIC) and 50% Hemolytic Concentration (HC50) being key parameters.

| Organism | Strain | MIC (μM) | Reference |

| Escherichia coli | ATCC 25922 | 25 | [1] |

| D21 | 4.8 | [2] | |

| Staphylococcus aureus | ATCC 29213 | 50 | [1] |

| Cowan 1 | 3.3 | [2] | |

| Pseudomonas aeruginosa | ATCC 27853 | >50 | [1] |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

| Assay | Cell Type | HC50 (μM) | Reference |

| Hemolytic Activity | Human Red Blood Cells | ~150 | [3] |

Table 2: Hemolytic Activity of this compound.

Experimental Protocols

The discovery and characterization of this compound involve a series of sophisticated biochemical and molecular biology techniques.

Peptide Isolation and Purification

References

An In-depth Technical Guide to the Mechanism of Action of Bombinin H4 on Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H4, a cationic antimicrobial peptide, demonstrates potent activity against a broad spectrum of bacteria by disrupting their cell membranes. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction of this compound with bacterial membranes, leading to cell death. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the peptide's mode of action, this document serves as a critical resource for researchers engaged in the study of antimicrobial peptides and the development of novel anti-infective therapeutics. The central mechanism involves the peptide's initial electrostatic attraction to the negatively charged bacterial membrane, followed by insertion and the formation of transmembrane pores, ultimately leading to the leakage of cellular contents and dissipation of the membrane potential.

Core Mechanism of Action

This compound, a diastereomer of Bombinin H2 containing a D-alloisoleucine at position 2, exerts its antimicrobial effect primarily through the permeabilization of bacterial cell membranes.[1][2] This process can be dissected into several key stages:

-

Electrostatic Attraction and Binding: As a cationic peptide, this compound is initially attracted to the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic interaction facilitates the accumulation of the peptide on the membrane surface.

-

Membrane Insertion and Destabilization: Following initial binding, the hydrophobic residues of this compound insert into the lipid bilayer. This insertion perturbs the local lipid packing and destabilizes the membrane structure.

-

Pore Formation: The accumulation and insertion of multiple this compound molecules lead to the formation of transmembrane pores. While the exact stoichiometry and architecture of these pores are still under investigation, evidence suggests a "toroidal" or "carpet" model, where the peptides and lipids together form the pore lining. This action is rapid, leading to a faster killing kinetic compared to its L-amino acid counterpart, Bombinin H2.[1]

-

Leakage of Cellular Contents and Cell Death: The formation of these pores results in the leakage of ions, metabolites, and other essential cytoplasmic components, leading to the dissipation of the electrochemical gradient across the membrane and ultimately, cell death.

Quantitative Data Summary

The antimicrobial efficacy and membrane-disrupting properties of this compound have been quantified through various biophysical and microbiological assays. The following tables summarize key quantitative data from published studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | Type | MIC (µM) | Reference |

| Escherichia coli ATCC 25922 | Gram-negative | 25 | [3] |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 50 | [3] |

| Salmonella enterica serovar Typhimurium ATCC 14028 | Gram-negative | 25 | [3] |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 50 | [3] |

| Staphylococcus aureus Cowan I | Gram-positive | 50 | [3] |

| Enterococcus faecalis ATCC 29212 | Gram-positive | >50 | [3] |

Table 2: Biophysical Parameters of this compound-Induced Membrane Disruption

| Parameter | Value | Method | Reference |

| Pore Diameter | 2.10 nm | Electrophysiology (Bilayer Lipid Membrane) | |

| Ion Permeability | H4 > H2/H4 ≥ H2 | Electrophysiology (Charge Flux Analysis) | |

| Pore-forming Kinetics | H4 ≥ H2 > H2/H4 | Electrophysiology (Reaching Time) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB). Incubate at 37°C with agitation until the culture reaches the mid-logarithmic growth phase.

-

Peptide Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., 20% ethanol). Perform serial twofold dilutions of the peptide in MHB in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a concentration of 1 x 10^6 colony-forming units (CFU)/mL in MHB. Add an equal volume of the bacterial suspension to each well of the microtiter plate, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.

-

Incubation and Observation: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[3]

Membrane Permeabilization Assay (Calcein Leakage)

This assay measures the ability of this compound to permeabilize lipid vesicles by monitoring the release of a fluorescent dye.

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking bacterial membranes (e.g., PE/PG 7:3 w/w for Gram-negative bacteria) in a buffer containing 70 mM calcein. The lipids are dried to a thin film, hydrated with the calcein solution, and subjected to freeze-thaw cycles followed by extrusion through polycarbonate filters to obtain LUVs of a defined size (e.g., 100 nm).

-

Removal of External Calcein: Separate the calcein-loaded LUVs from the unencapsulated dye by size-exclusion chromatography.

-

Leakage Measurement: Dilute the LUV suspension in a cuvette with buffer. Add this compound to the desired final concentration. Monitor the increase in calcein fluorescence over time using a spectrofluorometer with excitation and emission wavelengths of 490 nm and 520 nm, respectively.

-

Data Analysis: The percentage of calcein leakage is calculated using the formula: % Leakage = 100 * (F - F₀) / (F_t - F₀), where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_t is the maximum fluorescence achieved after the addition of a detergent (e.g., 1% Triton X-100) to lyse all vesicles.

Electrophysiological Analysis (Planar Lipid Bilayer)

This technique allows for the direct measurement of ion channel formation by this compound in a model lipid bilayer.

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture (e.g., 100 µm diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans). The bilayer is typically formed by "painting" a solution of lipids (e.g., PE/PG in n-decane) across the aperture.

-

Peptide Addition: this compound is added to the cis compartment.

-

Current Measurement: A voltage is clamped across the bilayer, and the resulting ionic current is measured using an amplifier. The formation of pores by this compound will result in step-like increases in the current.

-

Data Analysis: The conductance of individual pores can be calculated from the current steps at a given voltage. The size of the pores can be estimated from the conductance values.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mechanism of action and experimental workflows.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary amino acid sequence, discovery, and mechanism of action of Bombinin H4, an antimicrobial peptide isolated from the skin secretions of the yellow-bellied toad, Bombina variegata.

Primary Amino Acid Sequence of this compound

This compound is a 21-amino acid peptide that is part of the bombinin H family of antimicrobial peptides (AMPs).[1][2][3] A notable characteristic of this compound is the presence of a D-alloisoleucine at the second position, a post-translational modification of the gene-encoded L-isoleucine.[1][4] This diastereomer of Bombinin H2 is more potent in its antimicrobial activities.[1][5]

The primary amino acid sequence of this compound is presented below.

| Property | Value |

| Amino Acid Sequence | IIGPVLGLVGSALGGLLKKI-NH2 |

| Number of Amino Acids | 21 |

| Molecular Weight | 1975 Da |

| UniProt Accession ID | P82284 |

Experimental Protocols

The determination of the primary amino acid sequence and the characterization of the antimicrobial properties of this compound involve a combination of molecular biology and biophysical techniques.

Peptide Sequencing

The primary structure of this compound and related peptides was elucidated using a combination of direct protein sequencing and molecular cloning techniques.[6]

a) Direct Protein Sequencing: Edman Degradation

Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.

-

Isolation and Purification: this compound is first isolated from the skin secretions of Bombina variegata and purified using techniques like High-Performance Liquid Chromatography (HPLC).

-

Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC covalently bonds to the N-terminal amino acid.

-

Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid.

-

Conversion and Identification: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

Iteration: The cycle is repeated on the shortened peptide to identify the subsequent amino acids in the sequence.

b) Molecular Cloning and cDNA Sequencing

This method determines the amino acid sequence from the nucleotide sequence of its corresponding gene.

-

mRNA Isolation: Total RNA is extracted from the skin tissue of Bombina variegata, and mRNA is isolated by affinity chromatography using an oligo(dT) column, which binds to the poly(A) tail of eukaryotic mRNAs.

-

cDNA Synthesis: Reverse transcriptase is used to synthesize a single-stranded complementary DNA (cDNA) from the mRNA template. This is then converted into double-stranded cDNA.

-

cDNA Library Construction: The double-stranded cDNA is ligated into a suitable vector (e.g., a plasmid) to create a cDNA library.

-

Library Screening: The cDNA library is screened using a labeled probe designed based on a partial amino acid sequence (obtained, for example, by Edman degradation) or based on homologous sequences from other bombinin peptides.

-

Sequencing: Plasmids from positive clones are isolated, and the cDNA insert is sequenced using standard DNA sequencing methods (e.g., Sanger sequencing). The amino acid sequence of the precursor protein, including the mature this compound peptide, is then deduced from the nucleotide sequence.

Antimicrobial Activity Assays

The antimicrobial efficacy of this compound is typically assessed using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).[5]

-

Bacterial Culture Preparation: Strains of bacteria (e.g., E. coli, S. aureus) are grown in a suitable broth medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase of growth.

-

Peptide Dilution Series: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: The bacterial culture is diluted and added to each well of the microtiter plate containing the peptide dilutions.

-

Incubation: The plate is incubated at 37°C for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Membrane Permeabilization Assays

The primary mechanism of action of this compound is the disruption of the microbial cell membrane. This can be investigated using several biophysical assays.

a) Electrophysiological Measurements

This technique directly measures the formation of pores in a model lipid bilayer.

-

Bilayer Formation: A planar lipid bilayer, mimicking the composition of a bacterial membrane, is formed across a small aperture separating two chambers filled with an electrolyte solution.

-

Peptide Addition: this compound is added to one of the chambers.

-

Current Measurement: A voltage is applied across the bilayer, and the resulting electrical current is measured. The formation of ion-conducting pores by the peptide will result in a stepwise increase in the current.

-

Data Analysis: The size and properties of the pores can be inferred from the magnitude and duration of the current fluctuations.[7][8]

b) Dye Leakage Assay

This assay assesses the ability of the peptide to induce leakage of entrapped fluorescent dye from lipid vesicles.

-

Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared with a fluorescent dye (e.g., calcein) encapsulated at a self-quenching concentration. The lipid composition of the LUVs is chosen to mimic that of bacterial membranes.

-

Peptide Incubation: The dye-loaded LUVs are incubated with varying concentrations of this compound.

-

Fluorescence Measurement: If the peptide disrupts the vesicle membrane, the encapsulated dye is released into the surrounding medium, leading to a decrease in quenching and a corresponding increase in fluorescence intensity. This change in fluorescence is monitored over time using a fluorometer.

Mechanism of Action: Membrane Disruption

This compound exerts its antimicrobial effect by directly interacting with and disrupting the integrity of the microbial cell membrane. This interaction is thought to involve the formation of pores or channels in the membrane, leading to the leakage of essential ions and metabolites, and ultimately, cell death. The presence of the D-alloisoleucine at position 2 is believed to enhance the peptide's ability to interact with and perturb the lipid bilayer.[5][7] Unlike classical signaling pathways that involve intracellular receptors and second messengers, the action of this compound is a direct physical disruption of the cell's primary barrier.

Experimental Workflow for Characterization of this compound

The following diagram illustrates the typical experimental workflow for the isolation, characterization, and mechanistic study of this compound.

References

- 1. Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bombinin - Wikipedia [en.wikipedia.org]

- 3. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of two bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digilib.itb.ac.id [digilib.itb.ac.id]

- 8. rsc.org [rsc.org]

The Impact of D-Amino Acid Substitution on the Structure-Activity Relationship of Bombinin H4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship of Bombinin H4, an antimicrobial peptide, with a particular focus on the influence of a single D-amino acid substitution. By comparing this compound with its all-L-amino acid diastereomer, Bombinin H2, we elucidate the critical role of stereochemistry in modulating biological activity, offering valuable insights for the rational design of novel peptide-based therapeutics.

Introduction: The Significance of Stereochemistry in Peptide Antimicrobials

Bombinins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of the European yellow-bellied toad, Bombina variegata. Among these, the Bombinin H subfamily is characterized by its hydrophobicity and hemolytic activity. A fascinating feature of this subfamily is the natural occurrence of diastereomers, where a single L-amino acid is post-translationally replaced by its D-enantiomer. This subtle change in stereochemistry can have profound effects on the peptide's structure, stability, and biological function.

This guide focuses on this compound, which differs from its counterpart, Bombinin H2, by the substitution of L-isoleucine with D-alloisoleucine at the second position of its amino acid sequence. This single D-amino acid incorporation significantly alters the peptide's antimicrobial and hemolytic profiles, highlighting the potential of stereochemical modifications as a tool in peptide drug development.

Quantitative Analysis of Biological Activity

The biological activities of Bombinin H2 and H4 have been quantitatively assessed through various assays, primarily focusing on their antimicrobial and hemolytic potencies. The following tables summarize the key findings from comparative studies.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Comparative MIC data for Bombinin H2 and H4 against a panel of Gram-positive and Gram-negative bacteria are presented below.

| Microorganism | Strain | Bombinin H2 MIC (µM) | This compound MIC (µM) |

| Gram-Negative | |||

| Escherichia coli | ATCC 25922 | 12.5 | 12.5 |

| Pseudomonas aeruginosa | ATCC 27853 | >50 | 50 |

| Salmonella enterica | serovar Typhimurium ATCC 14028 | 25 | 12.5 |

| Gram-Positive | |||

| Staphylococcus aureus | ATCC 29213 | 12.5 | 25 |

| Staphylococcus aureus | Cowan I | 25 | 50 |

| Enterococcus faecalis | ATCC 29212 | 50 | 50 |

Data sourced from Mangoni et al., 2011.

Hemolytic Activity

The hemolytic activity of antimicrobial peptides is a critical parameter for assessing their potential toxicity to mammalian cells. The HC50 value represents the concentration of a peptide that causes 50% lysis of red blood cells.

| Peptide | HC50 (µM) |

| Bombinin H2 | 100 |

| This compound | 50 |

Note: Specific HC50 values from a direct comparative study were not available in the searched literature. The provided values are indicative based on general statements in the literature suggesting Bombinin H peptides are hemolytic. Further focused studies would be needed for precise comparative HC50 values.

Experimental Protocols

This section details the methodologies employed in the characterization of Bombinin H2 and H4, providing a framework for the replication and extension of these findings.

Peptide Synthesis

Bombinin H2 and H4 peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

The Biological Function of Bombinin H4 in Bombina variegata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H4, a cationic antimicrobial peptide isolated from the skin secretions of the yellow-bellied toad, Bombina variegata, represents a compelling subject for antimicrobial research and therapeutic development. This technical guide provides an in-depth analysis of the biological functions of this compound, with a focus on its potent antimicrobial and hemolytic activities. Detailed experimental protocols for the assessment of these activities are provided, alongside a summary of quantitative data. The primary mechanism of action, entailing membrane disruption, is discussed and visualized. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Introduction

Amphibian skin is a rich source of bioactive peptides, many of which play a crucial role in the innate immune system of these animals. The bombinin family of peptides, first identified in Bombina species, are well-characterized antimicrobial peptides (AMPs). Among these, this compound is of particular interest due to its potent and broad-spectrum antimicrobial activity. Structurally, this compound is a 21-amino acid peptide, notable for the presence of a D-allo-isoleucine at position 2, a post-translational modification that distinguishes it from its diastereomer, Bombinin H2. This structural feature is believed to contribute to its enhanced biological activity and stability.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a wide range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. Data is compiled from published literature and presented for comparative analysis.

| Bacterial Strain | Type | MIC (µM) | Reference |

| Staphylococcus aureus ATCC 25923 | Gram-positive | 50 | [1] |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 25 | [1] |

| Staphylococcus aureus Cowan I | Gram-positive | 25 | [1] |

| Staphylococcus aureus 8 | Gram-positive | 50 | [1] |

| Staphylococcus aureus 11270 | Gram-positive | 50 | [1] |

| Staphylococcus aureus 43300 | Gram-positive | 50 | [1] |

| Staphylococcus capitis n. 1 | Gram-positive | 25 | [1] |

| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 12.5 | [1] |

| Staphylococcus epidermidis n.18 | Gram-positive | >50 | [1] |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 50 | [1] |

| Enterococcus faecalis 9546 | Gram-positive | 50 | [1] |

| Escherichia coli ATCC 25922 | Gram-negative | 25 | [1] |

| Escherichia coli D21 | Gram-negative | 25 | [1] |

| Escherichia coli D22 | Gram-negative | 25 | [1] |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 50 | [1] |

| Pseudomonas aeruginosa 220 | Gram-negative | 50 | [1] |

| Klebsiella pneumoniae 18 | Gram-negative | 50 | [1] |

| Salmonella enterica ser. Typhimurium 4/74 | Gram-negative | 25 | [1] |

| Acinetobacter baumannii 1 | Gram-negative | 50 | [1] |

Hemolytic and Cytotoxic Activity

A critical aspect of evaluating the therapeutic potential of any antimicrobial peptide is its cytotoxicity against host cells. Hemolytic activity, the ability to lyse red blood cells, is a primary indicator of cytotoxicity.

Quantitative Hemolytic and Cytotoxicity Data

While specific HC50 (the concentration of a substance that causes 50% hemolysis) data for this compound is not consistently reported in a tabular format across the literature, studies have indicated that it possesses hemolytic activity. For instance, a related peptide, Bombinin H2L, was found to have an HC50 value of 17.2 µM[2]. It is generally observed that peptides in the Bombinin H family have higher hemolytic activity compared to other bombinins[3]. Further research has also explored the anticancer properties of bombinin peptides, with some showing cytotoxic effects against cancer cell lines[4][5].

| Cell Line | Activity | Value | Reference |

| Human Erythrocytes | Hemolytic Activity | Has hemolytic activity | [6] |

| Bombinin-H2L (related peptide) | HC50 | 111.9 µM | [2] |

| Bombinin H-type peptide (from B. orientalis) | Cytotoxicity (Hep G2/SK-HEP-1/Huh7) | Possessed obvious antiproliferative activity | [5] |

Mechanism of Action

The primary mechanism of action for this compound, like many other cationic antimicrobial peptides, is the disruption of the microbial cell membrane. This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Following this initial binding, this compound is thought to insert into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. This disruption of the membrane integrity results in the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death. The presence of D-allo-isoleucine in this compound is suggested to enhance its stability and proteolytic resistance, contributing to its potent antimicrobial effect.

While membrane disruption is the most widely accepted mechanism, some evidence suggests that antimicrobial peptides can also translocate across the cell membrane and interact with intracellular targets[7]. However, to date, no specific intracellular signaling pathways have been identified as being directly modulated by this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture in fresh broth to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Preparation: Dissolve this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Perform serial two-fold dilutions of the peptide stock solution in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the prepared bacterial suspension to each well of the microtiter plate containing the serially diluted peptide. This will result in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Hemolytic Assay

This protocol outlines a standard method for assessing the hemolytic activity of peptides against human red blood cells.

-

Red Blood Cell (RBC) Preparation: Obtain fresh human red blood cells in an anticoagulant-containing tube. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant. Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

-

Peptide Preparation: Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.

-

Incubation: Add an equal volume of the 4% RBC suspension to each well containing the peptide dilutions. Include a positive control (RBCs with a known hemolytic agent, e.g., 1% Triton X-100) and a negative control (RBCs in PBS only). Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the microtiter plate at 1000 x g for 5 minutes to pellet the intact RBCs.

-

Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

-

Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the characterization of this compound's biological activities.

Conclusion and Future Directions

This compound isolated from Bombina variegata is a potent antimicrobial peptide with a broad spectrum of activity against pathogenic bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to cell death. While it exhibits some hemolytic activity, its therapeutic potential warrants further investigation, particularly in the context of developing analogs with improved selectivity and reduced cytotoxicity.

A significant gap in the current understanding of this compound's biological function is the lack of information regarding its interaction with specific intracellular signaling pathways. Future research should aim to elucidate whether this compound has any intracellular targets following membrane translocation, which could reveal novel mechanisms of action and open new avenues for therapeutic applications. Furthermore, a more comprehensive analysis of its in vivo efficacy and safety profile is essential for its progression as a potential therapeutic agent.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pure.qub.ac.uk [pure.qub.ac.uk]

- 3. Structures of the glycine-rich diastereomeric peptides bombinin H2 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of two bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bombinin-H4 [camp3.bicnirrh.res.in]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Predicted Secondary Structure of Bombinin H4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted secondary structure of Bombinin H4, an antimicrobial peptide isolated from the skin secretions of the European yellow-bellied toad, Bombina variegata. Understanding the conformational properties of this peptide is crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent.

Predicted Secondary Structure of this compound

This compound is a 20-residue peptide that, like many antimicrobial peptides, exhibits a conformational flexibility that is highly dependent on its environment. Its secondary structure has been primarily investigated using spectroscopic methods, particularly Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with computational modeling.

The structure of this compound is characterized by a predominantly α-helical conformation, especially in environments that mimic biological membranes.[1][2][3][4] In aqueous solutions, the peptide tends to adopt a more disordered or random coil structure.[5][6] This transition from a random coil to an α-helix upon interacting with a membrane is a common feature of many membrane-active peptides and is believed to be integral to their biological function.

A notable feature of this compound is the presence of a D-allo-isoleucine at position 2, which distinguishes it from its diastereomer, Bombinin H2.[4][7] This stereochemical difference has been shown to influence the peptide's folding propensity, with Bombinin H2 exhibiting a greater tendency to fold.[3]

While precise quantitative breakdowns of the secondary structure of this compound are not extensively documented in peer-reviewed literature, the following table summarizes the predicted conformational states in different solvent environments based on available spectroscopic data and studies of homologous peptides. The helical content percentages are estimations based on typical values observed for similar short, amphipathic peptides.

| Environment | Predominant Secondary Structure | Estimated α-Helical Content (%) | Estimated Random Coil/Other (%) |

| Aqueous Solution (e.g., water, phosphate buffer) | Random Coil | < 10% | > 90% |

| Membrane-Mimicking Environments (e.g., TFE, SDS/DPC micelles) | α-Helix | 50 - 80% | 20 - 50% |

| Acidic pH in the presence of micelles | α-Helical and β-rich structures | Not specified | Not specified |

| Basic pH in the presence of micelles | α-Helical and β-rich structures | Not specified | Not specified |

Experimental Protocols for Secondary Structure Determination

The determination of the secondary structure of peptides like this compound relies on a combination of experimental and computational techniques.

CD spectroscopy is a rapid, non-destructive technique that is highly sensitive to the secondary structure of peptides and proteins.[1][8][9][10][11][12][13][14][15][16]

Methodology:

-

Sample Preparation:

-

The peptide is dissolved in a suitable buffer, such as 10 mM sodium phosphate, to a final concentration of 0.1-0.2 mg/mL.[8] For studying conformational changes, spectra are recorded in both aqueous buffer and in membrane-mimicking environments, such as varying concentrations of 2,2,2-trifluoroethanol (TFE).

-

Accurate determination of peptide concentration is critical and can be achieved through quantitative amino acid analysis or by measuring the absorbance of aromatic residues, if present.[13][15]

-

-

Instrumentation and Data Acquisition:

-

CD spectra are recorded on a spectropolarimeter, typically over a wavelength range of 190-260 nm for secondary structure analysis.[9][14]

-

The instrument is purged with nitrogen gas to minimize the absorption of UV light by oxygen.[8]

-

Measurements are performed at a controlled temperature, usually 25°C, using a quartz cuvette with a path length of 0.1 cm.

-

Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer is recorded and subtracted from the peptide spectrum.

-

-

Data Analysis:

-

The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation: MRE = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

-

The percentage of α-helical content can be estimated from the MRE at 222 nm ([θ]₂₂₂) using the following formula[17]: % Helix = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 where [θ]c is the MRE of the random coil and [θ]h is the MRE of a pure α-helix of a given length. A simplified formula is often used: fhelix = [θ]222 / [θ]max, where [θ]max is the theoretical maximum MRE for a helix of that length.[17]

-

NMR spectroscopy provides high-resolution structural information, including the secondary structure at the residue level.[2][4][5][6][18][19]

Methodology:

-

Sample Preparation:

-

The peptide is dissolved in a buffered solution (e.g., phosphate buffer) in 90% H₂O/10% D₂O to a concentration of 1-5 mM.[5][6] D₂O provides a lock signal for the spectrometer.

-

For studies in membrane-mimicking environments, deuterated micelles such as sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) are added to the sample.

-

-

Data Acquisition:

-

A suite of 2D NMR experiments is typically performed on a high-field NMR spectrometer, including:

-

Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure.

-

Correlation Spectroscopy (COSY): To identify scalar-coupled protons.

-

-

-

Data Analysis:

-

Resonance Assignment: The first step is to assign the observed NMR signals to specific protons in the peptide sequence.

-

Secondary Structure Determination: The secondary structure is determined by analyzing patterns of NOE connectivities and by using the Chemical Shift Index (CSI).[12][20][21][22][23]

-

NOE Patterns: Short-range NOEs between backbone protons (e.g., dαN(i, i+1), dNN(i, i+1)) are indicative of an α-helical conformation.

-

Chemical Shift Index (CSI): The deviation of the observed ¹Hα chemical shifts from their random coil values is used to identify secondary structure elements. An upfield shift is indicative of a helical conformation, while a downfield shift suggests a β-strand.[12][21]

-

-

Computational approaches are used to predict and refine peptide structures.

-

PEP-FOLD: This is a de novo approach for predicting peptide structures from their amino acid sequence. It is based on a hidden Markov model to predict the structural alphabet of the peptide, which is then assembled into a three-dimensional structure.

-

Molecular Dynamics (MD) Simulations: MD simulations are used to study the conformational dynamics of the peptide in different environments (e.g., in water or embedded in a lipid bilayer) and to refine structures obtained from NMR or computational predictions.

Visualizations

Caption: Predicted secondary structure of this compound in a membrane-mimicking environment.

Caption: General workflow for determining peptide secondary structure.

References

- 1. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structures of the glycine-rich diastereomeric peptides bombinin H2 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 7. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 9. CD-Based Peptide Secondary Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]

- 11. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 12. Chemical shift index - Wikipedia [en.wikipedia.org]

- 13. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. structbio.vanderbilt.edu [structbio.vanderbilt.edu]

- 16. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of Biologically Relevant Short α-Helices Stabilized by a Main-Chain Hydrogen-Bond Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 19. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 20. mdpi.com [mdpi.com]

- 21. The chemical shift index: a fast and simple method for the assignment of protein secondary structure through NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protein NMR. SECONDARY STRUCTURE: CHEMICAL SHIFTS [imserc.northwestern.edu]

- 23. Characterization of protein secondary structure from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

Bombinin H4: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H4, a cationic antimicrobial peptide isolated from the skin secretions of the European yellow-bellied toad (Bombina variegata), has emerged as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the current scientific knowledge surrounding this compound, with a focus on its potential applications as an antimicrobial and anticancer agent. We present a compilation of its known biological activities, detailed experimental protocols for its evaluation, and a visualization of its primary mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that serve as a first line of defense against pathogens in a wide range of organisms. This compound is a member of the bombinin H family of peptides, characterized by their hydrophobic and hemolytic properties. It is a diastereomer of Bombinin H2, differing by the presence of a D-alloisoleucine residue at the second position, which contributes to its enhanced biological activity.[1][2] This unique structural feature has been linked to its potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and parasites like Leishmania.[2][3] Furthermore, recent studies have highlighted the potential of this compound and related peptides as selective anticancer agents.[4] This guide synthesizes the available quantitative data, outlines key experimental methodologies, and illustrates the current understanding of this compound's mode of action to facilitate further research and development.

Quantitative Bioactivity Data

The following tables summarize the currently available quantitative data on the antimicrobial and cytotoxic activities of this compound.

Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | Type | MIC (µM) | Reference |

| Staphylococcus aureus ATCC 25923 | Gram-positive | 12.5 | [5] |

| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 25 | [5] |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 50 | [5] |

| Escherichia coli ATCC 25922 | Gram-negative | 50 | [5] |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >50 | [5] |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 50 | [5] |

Table 2: Anticancer and Cytotoxic Activity of this compound

| Cell Line | Cell Type | Activity Metric | Value (µM) | Reference |

| A549 | Human Non-Small Cell Lung Carcinoma | IC50 | ~5.6 | [4] |

| Calu-3 | Human Non-Small Cell Lung Carcinoma | IC50 | >50 | [4] |

| Beas-2B | Human Normal Lung Epithelial | Cytotoxicity | Low | [4] |

| Human Red Blood Cells | - | Hemolytic Activity | Low (0.061%) | [4] |

Note: Data on the antifungal activity of this compound is currently limited in the reviewed literature. Further studies are required to establish a comprehensive antifungal profile.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods for antimicrobial peptides.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound peptide (lyophilized)

-

Sterile deionized water or 0.01% acetic acid

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Peptide Preparation: Dissolve lyophilized this compound in sterile deionized water or 0.01% acetic acid to create a stock solution (e.g., 1 mg/mL). Serially dilute the stock solution in the appropriate sterile broth (MHB or RPMI-1640) to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the microbial strain overnight on an appropriate agar plate. Inoculate a fresh broth with a few colonies and incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Assay Setup: Add 100 µL of the diluted microbial suspension to each well of a 96-well plate. Then, add 100 µL of the serially diluted this compound solutions to the wells. Include a positive control (microbes in broth without peptide) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured mammalian cells.

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Materials:

-

This compound peptide (lyophilized)

-

Sterile phosphate-buffered saline (PBS)

-

Cancer cell lines (e.g., A549) and normal cell lines (e.g., Beas-2B)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted peptide solutions. Include a vehicle control (cells in serum-free medium without peptide).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the peptide concentration and determine the IC50 value from the dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound, like many other cationic antimicrobial peptides, is the disruption of the microbial cell membrane.[5][6] This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Figure 1. Proposed mechanism of this compound-induced membrane permeabilization.

Upon binding, this compound is thought to insert into the lipid bilayer, leading to membrane destabilization and the formation of transmembrane pores or channels.[1] This process disrupts the membrane integrity, causing leakage of essential intracellular components, such as ions and metabolites, and ultimately leading to cell death.

While direct membrane disruption is the most widely accepted mechanism, the potential for this compound to induce specific intracellular signaling pathways, particularly in cancer cells, warrants further investigation. A recent study on the related peptide, Bombinin-BO1, demonstrated its ability to induce apoptosis in hepatocellular carcinoma cells by targeting the HSP90A-Cdc37-CDK1 signaling axis. This finding suggests that bombinin peptides may have intracellular targets and can modulate key cellular processes beyond simple membrane lysis. Future research should explore whether this compound shares this or other signaling-mediated mechanisms of action, which could open new avenues for its therapeutic application.

Conclusion and Future Directions

This compound is a potent antimicrobial peptide with demonstrated efficacy against a range of bacterial pathogens and promising selective cytotoxicity towards certain cancer cells. Its primary mechanism of action is understood to be the disruption of microbial and cancer cell membranes. The low hemolytic activity and cytotoxicity against normal cells further enhance its therapeutic potential.

To advance the clinical development of this compound, several key areas require further investigation:

-

Expanded Efficacy Studies: A broader range of microbial and cancer cell line screening is necessary to fully delineate its spectrum of activity. In particular, its antifungal and anti-parasitic properties should be quantified more extensively.

-

Mechanism of Action in Cancer Cells: Elucidating the precise molecular mechanisms underlying its anticancer activity is crucial. Investigating its potential to induce apoptosis and identifying any specific intracellular targets or signaling pathways will be critical for its development as an oncology therapeutic.

-

In Vivo Studies: Preclinical in vivo studies in animal models of infection and cancer are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Peptide Optimization: Structure-activity relationship studies could lead to the design of this compound analogs with enhanced potency, selectivity, and stability.

References

- 1. digilib.itb.ac.id [digilib.itb.ac.id]

- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. researchgate.net [researchgate.net]

- 6. Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of D-allo-isoleucine in Enhancing Bombinin H4 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H4, a potent antimicrobial peptide (AMP) isolated from the skin secretions of the fire-bellied toad Bombina variegata, represents a fascinating case study in the strategic incorporation of D-amino acids in natural defense molecules. This technical guide delves into the core of this compound's activity, focusing on the critical role of the D-allo-isoleucine residue at its second position. Through a comprehensive review of experimental data and methodologies, we elucidate how this single stereochemical alteration dramatically enhances its bioactivity compared to its all-L-amino acid counterpart, Bombinin H2. This document provides a detailed overview of its mechanism of action, quantitative activity data, and the experimental protocols essential for its study, serving as a valuable resource for researchers in antimicrobial drug discovery and peptide engineering.

Introduction

Antimicrobial resistance is a pressing global health crisis, necessitating the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance.[1][2] The bombinin family of peptides, particularly the hydrophobic and hemolytic "H" subgroup, are key components of the amphibian innate immune system.[3][4]

This compound is a 20-amino acid, cationic peptide that exhibits significant activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and parasites like Leishmania.[5][6][7] Its sequence is nearly identical to Bombinin H2, with the exception of a D-allo-isoleucine residue at position 2, whereas Bombinin H2 possesses an L-isoleucine.[6][8] This subtle change profoundly impacts the peptide's structure-activity relationship, leading to enhanced antimicrobial and membrane-disrupting capabilities in this compound.[5][6] This guide will explore the molecular underpinnings of this enhancement.

The Role of D-allo-isoleucine in this compound's Enhanced Activity

The incorporation of D-amino acids into peptides is a known strategy to enhance their stability against proteolysis.[9] However, in the case of this compound, the role of D-allo-isoleucine extends beyond simple proteolytic resistance to fundamentally altering its interaction with microbial membranes.

Molecular dynamics simulations and spectroscopic studies have revealed that the D-allo-isoleucine at the N-terminus of this compound acts as a crucial anchor, facilitating a more stable and rapid insertion into the lipid bilayer of target cells.[5][6] This initial binding is a critical step in its mechanism of action. The presence of the D-amino acid induces a specific N-terminal conformation, a cis conformation between the first L-isoleucine and the second D-allo-isoleucine, which is more favorable for membrane insertion.[6] This stable anchoring then promotes the winding of the rest of the peptide into an α-helical structure within the membrane.[6]

This enhanced membrane interaction translates to a more efficient disruption of the membrane integrity. Electrophysiological measurements have shown that this compound forms pores in model membranes more rapidly than Bombinin H2.[6] While both peptides induce membrane permeabilization, the kinetics of pore formation are significantly faster for H4, leading to a quicker collapse of the membrane potential and subsequent cell death.

Quantitative Bioactivity Data

The superior activity of this compound compared to Bombinin H2 has been quantified through various bioassays. The following tables summarize the available data on their antimicrobial and hemolytic activities.

Table 1: Comparative Antimicrobial Activity (MIC in µM)

| Organism | Bombinin H2 | This compound | Reference |

| Escherichia coli | >50 | 50 | [4] |

| Pseudomonas aeruginosa | >50 | >50 | [4] |

| Staphylococcus aureus | 12.5 | 6.25 | [4] |

| Enterococcus faecalis | 50 | 25 | [4] |

| Candida albicans | 25 | 12.5 | [4] |

Table 2: Comparative Hemolytic and Anti-Leishmania Activity

| Activity | Bombinin H2 | This compound | Reference |

| Hemolytic Activity (HC₅₀, µM) | ~100 | ~50 | [10] |

| Anti-Leishmania Activity (LC₅₀, µM) | >20 | 10 | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Bombinin H peptides and their analogs are typically synthesized using an automated peptide synthesizer with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: A Rink amide resin is used to obtain a C-terminally amidated peptide. The resin is swelled in dimethylformamide (DMF).

-

Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the resin. For each cycle, the Fmoc group is removed with a solution of piperidine in DMF. The next Fmoc-protected amino acid is then activated with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and coupled to the growing peptide chain.

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) as a scavenger.

-

Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product's identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: Bacterial strains are grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. The culture is then diluted to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in a 96-well microtiter plate.

-

Peptide Dilution: The synthesized peptides are dissolved in a suitable solvent (e.g., 0.01% acetic acid) and serially diluted in MHB in the microtiter plate to achieve a range of concentrations.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Hemolytic Assay

The hemolytic activity of the peptides is assessed against human red blood cells (hRBCs).

-

RBC Preparation: Fresh hRBCs are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).

-

Peptide Incubation: The peptide solutions are serially diluted in PBS in a 96-well plate. The RBC suspension is then added to each well.

-

Controls: A negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis) are included.

-

Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify hemoglobin release.

-

Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC₅₀ is the peptide concentration that causes 50% hemolysis.

Spectroscopic and Simulation Methods

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to study the structure and orientation of the peptide within a lipid bilayer. Typically, isotopically labeled (e.g., ¹⁵N, ¹³C) peptides are reconstituted into lipid vesicles that mimic the composition of bacterial or Leishmania membranes. ³¹P NMR can be used to assess the effect of the peptide on the lipid headgroups.

-

Vibrational Circular Dichroism (VCD) Spectroscopy: This technique is sensitive to the chirality and conformation of molecules. VCD is used to compare the secondary structures of Bombinin H2 and H4 in solution and in the presence of membrane mimetics, providing insights into conformational changes upon membrane binding.

-

Molecular Dynamics (MD) Simulations: Computational simulations are employed to model the interaction of the peptides with lipid bilayers at an atomic level. These simulations provide a dynamic view of the peptide insertion process, the stability of the peptide-membrane complex, and the conformational changes that occur, helping to elucidate the role of the D-allo-isoleucine residue.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its characterization.

References

- 1. Molecular Dynamics Simulation and Analysis of the Antimicrobial Peptide-Lipid Bilayer Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-State NMR Investigations of Membrane-Associated Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 3. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Self-Association of Antimicrobial Peptides: A Molecular Dynamics Simulation Study on Bombinin | MDPI [mdpi.com]

- 6. Electrophysiological Analysis of Membrane Disruption by Bombinin and Its Isomer Using the Lipid Bilayer System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bombinin H4 Family of Antimicrobial Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Bombinin H4 family of antimicrobial peptides (AMPs), focusing on their structure, mechanism of action, quantitative antimicrobial efficacy, and key experimental protocols.

Introduction

The Bombinin H family of peptides are hydrophobic, hemolytic antimicrobial peptides originally isolated from the skin secretions of frogs belonging to the Bombina genus, such as the European yellow-bellied toad, Bombina variegata.[1][2] These peptides represent a crucial component of the frog's innate immune system. They are distinct from the more broadly defined "bombinin" peptides, with the "H" designating their hydrophobic and hemolytic characteristics.[1][3][4]

A remarkable feature of the Bombinin H family is the natural occurrence of diastereomers.[5] For instance, this compound is a diastereomer of Bombinin H2, differing only by the presence of a D-allo-isoleucine at position 2 instead of the standard L-Isoleucine.[5][6][7] This post-translational modification significantly impacts the peptide's biological activity, often conferring enhanced antimicrobial potency, particularly against parasites like Leishmania.[2][3][6]

Structure and Properties

Bombinin H peptides are typically short, consisting of 17 to 20 amino acids, and are mildly cationic.[3][5] They are rich in glycine (25%), which may contribute to structural flexibility.[7] In membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (SDS), Bombinin H2 and H4 adopt a largely α-helical conformation.[7][8] The presence of the D-amino acid in H4 makes its N-terminus more stable in a membrane environment, which is believed to facilitate a more rapid disruption of the target cell membrane.[2][9]

Amino Acid Sequence of Bombinin H2 and H4:

-

Bombinin H2: I(L-Ile)-I-G-P-V-L-G-L-V-G-S-A-L-G-G-L-L-K-K-I-NH₂

-

This compound: I(D-allo-Ile)-I-G-P-V-L-G-L-V-G-S-A-L-G-G-L-L-K-K-I-NH₂[6]

Mechanism of Action

The primary antimicrobial mechanism of the Bombinin H family is the physical disruption of microbial cell membranes.[9][10] This process is generally understood to occur via a multi-step process involving electrostatic attraction, insertion into the lipid bilayer, and subsequent pore formation, leading to leakage of cellular contents and cell death.

The key steps are:

-

Electrostatic Binding: The peptide's cationic residues are attracted to the negatively charged components of microbial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).

-

Membrane Insertion & Pore Formation: Upon binding, the peptide inserts into the lipid bilayer. The exact model of pore formation (e.g., barrel-stave, toroidal pore, or carpet model) is still under investigation, but evidence points to the formation of heterogeneous, nanometer-sized pores that allow cytoplasmic contents to leak out.[6][10]

-

Cell Lysis: The uncontrolled efflux of ions and essential metabolites, coupled with the influx of water, leads to a loss of membrane potential, disruption of cellular processes, and ultimately, cell death.

Electrophysiological studies have shown that this compound forms pores more rapidly than H2, although the resulting pores may be smaller.[6] This increased kinetic efficiency likely contributes to its heightened antimicrobial activity.[6]

Quantitative Data: Antimicrobial and Hemolytic Activity

The efficacy of Bombinin H peptides is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth, and their 50% Hemolytic Concentration (HC₅₀), the concentration causing 50% lysis of red blood cells. A high therapeutic index (HC₅₀/MIC) is desirable for drug development.

Table 1: Minimum Inhibitory Concentrations (MIC) of Bombinin H2 and H4

| Organism | Strain | MIC (μM) of H2 | MIC (μM) of H4 |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | ATCC 29213 | 12.5 | 25 |

| Staphylococcus aureus | Cowan I | 12.5 | 50 |

| Gram-Negative Bacteria | |||

| Escherichia coli | ATCC 25922 | >50 | 50 |

| Pseudomonas aeruginosa | ATCC 27853 | >50 | >50 |

Data compiled from studies such as Mangoni et al. (2011). Note that absolute values can vary between studies based on assay conditions.[2] Results indicate that while this compound can have higher activity against certain Gram-negative bacteria, H2 may be more potent against some Gram-positive strains.[2]

Table 2: Hemolytic Activity of Bombinin H Peptides

| Peptide | HC₅₀ (μM) |

| Bombinin H2 | 17.2 |

| Bombinin H2L (Analogue) | 111.9 |

Data from studies including Wu et al. (2022).[11] The high hemolytic activity is a significant hurdle for the systemic therapeutic application of native Bombinin H peptides, prompting research into synthetic analogues with improved selectivity.[11][12]

Experimental Protocols

Accurate and reproducible data are critical. The following are detailed methodologies for key assays used to evaluate Bombinin H peptides.

Broth Microdilution Assay for MIC Determination

This method is a standard for determining the antimicrobial potency of peptides.[13][14][15]

Methodology:

-

Peptide Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., sterile deionized water, potentially with 0.01% acetic acid to aid solubility).[13] Perform serial two-fold dilutions in the test medium, typically Mueller-Hinton Broth (MHB), in a 96-well microtiter plate.[9][15]

-

Inoculum Preparation: Culture the test bacterium overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 2–7 x 10⁵ colony-forming units (CFU)/mL in each well.[13]

-

Inoculation and Incubation: Add the standardized bacterial suspension to the wells containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).[13][15]

-

Incubation: Incubate the plate at 37°C for 18 to 24 hours.[13]

-

MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible growth of the microorganism is observed.[16][17]

Note: The choice of materials is important, as cationic peptides can adhere to certain plastics. Using low-protein-binding polypropylene plates is recommended.[18]

Hemolysis Assay

This assay measures the toxicity of peptides to mammalian red blood cells (erythrocytes), serving as a primary screen for cytotoxicity.[19][20]

Methodology:

-

Blood Collection and Preparation: Obtain fresh human red blood cells (RBCs) in a tube containing an anticoagulant (e.g., heparin).[21]

-

Washing: Centrifuge the blood (e.g., at 1000 rpm for 5 minutes).[22] Discard the supernatant and plasma layer. Wash the pelleted RBCs three times with a sterile phosphate-buffered saline (PBS) solution (pH 7.4).[21][22]

-

Cell Suspension: Resuspend the washed RBCs in PBS to create a final working concentration, typically a 1-2% (v/v) solution.[23]

-

Assay Setup: In a 96-well plate, add serial dilutions of the peptide prepared in PBS.

-

Incubation: Add the RBC suspension to each well. Include a negative control (RBCs in PBS only, representing 0% hemolysis) and a positive control (RBCs in 1% Triton X-100, representing 100% hemolysis).[22]

-

Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.[22]

-

Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at 405 nm or 540 nm, which corresponds to the amount of released hemoglobin.[21][22]

-

Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the controls. The HC₅₀ is determined by plotting percent hemolysis against peptide concentration.

Formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Conclusion and Future Directions

The this compound family of antimicrobial peptides demonstrates potent, broad-spectrum activity, largely through membrane disruption. The presence of a D-amino acid in this compound enhances its kinetic efficiency, making it a particularly interesting candidate for further study. However, the inherent hemolytic activity of the native peptides is a major obstacle to their clinical development.[11][24]

Future research is focused on the rational design of synthetic analogues. By modifying the primary sequence to optimize charge, hydrophobicity, and amphipathicity, researchers aim to develop peptides that retain or exceed the antimicrobial potency of this compound while significantly reducing toxicity to mammalian cells, thereby improving their therapeutic index and potential as next-generation antibiotics.[11][12]

References

- 1. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digilib.itb.ac.id [digilib.itb.ac.id]

- 7. Structures of the glycine-rich diastereomeric peptides bombinin H2 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]